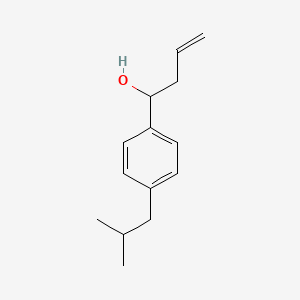

4-(4-iso-Butylphenyl)-1-buten-4-ol

Description

4-(4-Iso-Butylphenyl)-1-buten-4-ol is a secondary alcohol featuring a four-carbon chain with a terminal hydroxyl group and a double bond (C4), substituted at the para position of the phenyl ring with an iso-butyl group. The iso-butyl substituent (CH(CH3)CH2CH3) introduces steric hindrance and lipophilicity, which influence solubility, reactivity, and spectroscopic characteristics .

The compound’s hypothetical synthesis could involve Grignard reactions or catalytic hydrogenation of ketones, similar to methods used for related alcohols like 1-(4-iso-Butylphenyl)-5-morpholinopentan-1-ol (12a, 26% yield) . Applications may include intermediates in pharmaceuticals or agrochemicals, though direct evidence is lacking.

Properties

IUPAC Name |

1-[4-(2-methylpropyl)phenyl]but-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-4-5-14(15)13-8-6-12(7-9-13)10-11(2)3/h4,6-9,11,14-15H,1,5,10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIAESCRZTYNKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(CC=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601232888 | |

| Record name | 4-(2-Methylpropyl)-α-2-propen-1-ylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146922-96-5 | |

| Record name | 4-(2-Methylpropyl)-α-2-propen-1-ylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146922-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methylpropyl)-α-2-propen-1-ylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-iso-Butylphenyl)-1-buten-4-ol can be achieved through several methods. One common approach involves the selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted palladium on carbon (Pd/C) catalyst. This method results in a high yield of the desired product under mild hydrogenation conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods offer advantages such as increased efficiency, scalability, and reduced environmental impact. For example, the flow synthesis of ibuprofen, a related compound, has been successfully implemented using photochemical reactions .

Chemical Reactions Analysis

Types of Reactions

4-(4-iso-Butylphenyl)-1-buten-4-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols or alkanes.

Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as halogens (e.g., bromine) and organometallic compounds are frequently employed.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Halogenated derivatives and organometallic compounds.

Scientific Research Applications

4-(4-iso-Butylphenyl)-1-buten-4-ol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-iso-Butylphenyl)-1-buten-4-ol involves its interaction with specific molecular targets and pathways. For instance, in the case of its derivative ibuprofen, the compound acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and thromboxanes. This inhibition leads to reduced inflammation, pain, and fever .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(a) Alcohols vs. Ketones

Compounds with the 4-iso-butylphenyl group but differing in functional groups exhibit distinct properties:

- 1-(4-Iso-Butylphenyl)-5-morpholinopentan-1-ol (12a): Yield: 26% (lower due to steric challenges in hydroxylation). NMR: Aromatic protons at δ 7.26–7.24 (2H, d, J = 8.00) and hydroxyl-related shifts in 13C-NMR (143.62, 141.94 ppm) .

- 1-(4-Iso-Butylphenyl)-5-morpholinopentan-1-one (11a): Yield: 63% (higher due to ketone stability). NMR: Downfield aromatic protons (δ 7.85–7.83) and a carbonyl signal at 199.68 ppm in 13C-NMR .

Key Insight : The ketone (11a) shows higher synthetic efficiency, while the alcohol (12a) exhibits polar character, impacting solubility and hydrogen-bonding capacity.

(b) Brominated Derivatives

Brominated analogs like 5-Bromo-1-(4-iso-butylphenyl)pentan-1-one (1o) (51% yield) highlight substituent effects on reactivity. The bulky iso-butyl group may reduce steric hindrance compared to tert-butyl derivatives (e.g., 1p, 58% yield), favoring bromination efficiency .

Chain Length and Substituent Effects

(a) Pentanols vs. Butenols

- 1-(4-Iso-Butylphenyl)-5-(piperidin-1-yl)pentan-1-ol (10a) :

- Hypothetical 4-(4-Iso-Butylphenyl)-1-buten-4-ol :

- Expected NMR : Aromatic protons near δ 7.2–7.3 (similar to analogs) and olefinic protons (δ 5.5–6.0, coupling constant J ≈ 10–16 Hz for trans/cis configurations).

Spectroscopic Trends

Table 1: Comparative Spectroscopic Data for Selected Analogs

Observations :

- Yield : Alcohols generally exhibit lower yields than ketones due to oxidation challenges (e.g., 12a: 26% vs. 11a: 63%) .

- Melting Points : Alcohols like 10d (64°C) have higher melting points than ketones, reflecting stronger intermolecular hydrogen bonding .

- LC/MS-MS : Molecular ion peaks align with calculated masses (e.g., 306.92 for 10a vs. theoretical 306.4 g/mol) .

Biological Activity

4-(4-iso-Butylphenyl)-1-buten-4-ol is a compound classified within the phenylbutenes, characterized by its unique structural configuration that includes a butenol group attached to a phenyl ring substituted with an isobutyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is C₁₄H₂₀O. The presence of the hydroxyl group allows for hydrogen bonding with biological molecules, influencing their structure and function. The phenyl ring can engage in π-π interactions, which are essential for modulating enzyme activity and receptor binding.

The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This inhibition reduces the synthesis of pro-inflammatory compounds such as prostaglandins, leading to decreased inflammation and pain relief.

Biological Activities

Research indicates that this compound and its derivatives exhibit various biological activities:

- Anti-inflammatory Properties : Studies have shown that derivatives of this compound can mimic the effects of NSAIDs, providing anti-inflammatory benefits through COX inhibition.

- Antioxidant Activity : Some derivatives demonstrate antioxidant properties, contributing to cellular protection against oxidative stress.

- Potential Antimicrobial Effects : Preliminary studies suggest that certain derivatives may possess antibacterial properties, although further research is needed to confirm these effects.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Inhibition of COX Enzymes

A study conducted on various derivatives showed that this compound effectively inhibited COX-1 and COX-2 enzymes in vitro. The IC₅₀ values were comparable to those of established NSAIDs, indicating significant anti-inflammatory potential .

Case Study 2: Antioxidant Activity Assessment

In a biochemical assessment, derivatives of this compound were tested for their ability to scavenge free radicals. Results indicated a dose-dependent increase in antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs and their unique characteristics compared to this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-(4-iso-Butylphenyl)propionic acid | Phenyl group with an isobutyl substituent | Anti-inflammatory properties similar to ibuprofen |

| 4-isobutylacetophenone | Key intermediate in synthesis | Precursor for various organic transformations |

| 4-(4-tert-butylphenyl)-1-buten-4-ol | Contains a tert-butyl group | Unique due to tert-butyl substitution |

| 4-n-butylphenol | Lacks the butenol group | Used primarily as an antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.